Alclometasone 21-propionate

Overview

Description

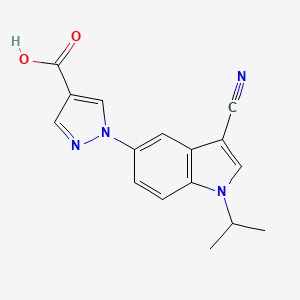

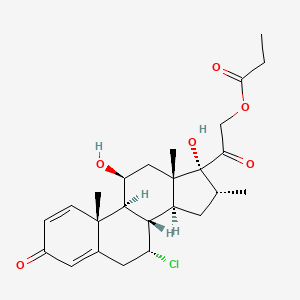

Alclometasone is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The prodrug alclometasone dipropionate was originally marketed under the brand name Aclovate by GlaxoSmithKline as a topical cream and ointment .

Molecular Structure Analysis

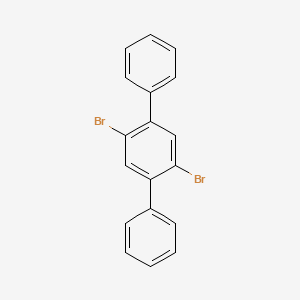

The molecular formula of Alclometasone 21-propionate is C25H33ClO6 . The average mass is 464.979 Da and the monoisotopic mass is 464.196564 Da .Scientific Research Applications

Dose-Response Characteristics of Inhaled Corticosteroids

Inhaled corticosteroids, including compounds like beclometasone dipropionate, budesonide, and fluticasone propionate, are fundamental in treating asthma. Systematic reviews have underscored a dose-response relationship for efficacy, with most benefits in mild-to-moderate disease obtained at low-to-moderate doses. High doses may offer slight improvements at the cost of increased side effects, such as oral complications. This suggests a potential area for investigating Alclometasone's dose-efficacy profile in respiratory conditions (Adams & Jones, 2006).

Topical Corticosteroids in Psoriasis Treatment

Topical corticosteroids are primary treatments for psoriasis, with clobetasol propionate being a key example. Systematic reviews comparing various formulations (ointment, spray, foam, lotion, shampoo) found high efficacy rates across vehicles, suggesting vehicle choice may impact patient adherence more than efficacy. This highlights the importance of formulation in treatment outcomes, a relevant consideration for Alclometasone's application in dermatological conditions (Feldman & Yentzer, 2009).

Safety and Efficacy of Inhaled Corticosteroids

Comparative studies on inhaled corticosteroids, including fluticasone propionate and budesonide, reveal insights into their safety and efficacy profiles. A systematic review suggests fluticasone propionate might have a better efficacy-safety ratio compared to others, emphasizing the critical balance between therapeutic benefits and potential risks in respiratory therapy. This could inform similar assessments for Alclometasone in treating chronic respiratory conditions (Barnes, 1998).

Inhaled Corticosteroid Therapy via Nebulization

Nebulized beclometasone dipropionate serves as an effective inhaled corticosteroid therapy for chronic persistent asthma, especially in patients who struggle with hand-held inhalers. Its efficacy and tolerability profile, based on systemic reviews and controlled trials, suggest nebulization as a viable administration route for achieving optimal asthma control. This could be relevant for Alclometasone's use in similar delivery methods for respiratory conditions (Nicolini, Cremonesi, & Melani, 2010).

Safety and Hazards

Alclometasone is for dermatologic use only and should avoid contact with eyes . It should not be used for the treatment of acne, rosacea, or perioral dermatitis . Patients applying a topical corticosteroid to a large surface area and/or to areas under occlusion should be evaluated periodically for evidence of hypothalamic-pituitary-adrenal (HPA)-axis suppression by appropriate endocrine testing .

Mechanism of Action

Target of Action

Alclometasone 21-propionate is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The primary target of alclometasone is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Alclometasone initially binds to the glucocorticoid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This binding enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The anti-inflammatory activity of alclometasone, like other topical steroids, is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Pharmacokinetics

Topically applied alclometasone has a systemic absorption rate of approximately 3% when applied to intact skin . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Result of Action

The molecular and cellular effects of alclometasone’s action result in reduced inflammation and pruritus . By inhibiting phospholipase A2, alclometasone prevents the formation of inflammatory mediators like prostaglandins and leukotrienes . This leads to a decrease in inflammation and other symptoms associated with corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of alclometasone can be influenced by various environmental factors. It is generally recommended to store alclometasone between 2°C and 30°C (36°F and 86°F) to maintain its stability .

properties

IUPAC Name |

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-20(30)32-12-19(29)25(31)13(2)8-16-21-17(26)10-14-9-15(27)6-7-23(14,3)22(21)18(28)11-24(16,25)4/h6-7,9,13,16-18,21-22,28,31H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXADFGQGSCVUNG-PJPOYQFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156167 | |

| Record name | Alclometasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129459-98-9 | |

| Record name | Alclometasone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129459989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0R7A39CX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)

![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)